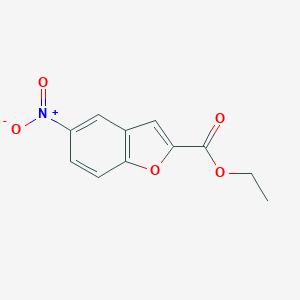

Ethyl 5-nitrobenzofuran-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBGWVHAWGMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989694 | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69604-00-8, 69404-00-8 | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69604-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitrobenzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 69404-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP4ZD8WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 5-nitrobenzofuran-2-carboxylate" synthesis mechanism and intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism, intermediates, and experimental protocols for producing Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The information presented herein is curated for professionals in the fields of chemical research and drug development.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily achieved through a base-catalyzed cyclocondensation reaction. The most common starting material for this process is 5-nitrosalicylaldehyde. This is reacted with a compound containing a reactive methylene group and an ester functionality, which will form the remainder of the furan ring. Key reagents for this step include diethyl bromomalonate and ethyl bromoacetate.

The general mechanism proceeds as follows:

-

Deprotonation: A base, typically a carbonate such as potassium carbonate or sodium carbonate, deprotonates the active methylene group of the reagent (e.g., diethyl bromomalonate), creating a nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the 5-nitrosalicylaldehyde, forming an alkoxide intermediate.

-

Proton Transfer: A proton transfer likely occurs, neutralizing the alkoxide.

-

Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde, acts as a nucleophile, attacking the carbon atom bonded to the bromine. This intramolecular Williamson ether synthesis step forms the dihydrobenzofuran ring.

-

Elimination/Aromatization: Subsequent elimination of water and, in the case of using diethyl bromomalonate, a carboxyl group, leads to the formation of the aromatic benzofuran ring system.

Visualizing the Synthesis Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound from 5-nitrosalicylaldehyde and diethyl bromomalonate.

Spectroscopic and Synthetic Profile of Ethyl 5-nitrobenzofuran-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data from commercial databases requires subscription access, the following tables summarize the expected and reported spectroscopic characteristics based on available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the anticipated chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Ethyl group (-CH₃) |

| Data not available | - | - | Ethyl group (-CH₂) |

| Data not available | - | - | Aromatic protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Ethyl group (-CH₃) |

| Data not available | Ethyl group (-CH₂) |

| Data not available | Aromatic and furan carbons |

| Data not available | Carbonyl carbon (C=O) |

Note: Specific chemical shift values are not publicly available in the immediate search results but are indicated to be present in databases such as SpectraBase.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C=O stretch (ester) |

| Data not available | N-O stretch (nitro group) |

| Data not available | C-O stretch (ester and furan) |

| Data not available | C-H stretch (aromatic and aliphatic) |

| Data not available | C=C stretch (aromatic) |

Note: While a general IR spectrum is mentioned in PubChem, specific peak positions are not detailed in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₉NO₅, with a molecular weight of 235.19 g/mol .[1][2]

Table 4: Mass Spectrometry Data

| m/z | Fragmentation |

| 235 | [M]⁺ (Molecular ion) |

| Data not available | Further fragmentation ions |

Note: A detailed mass spectrum with fragmentation analysis was not found in the initial search.

Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloacetate.

Synthesis from 5-Nitrosalicylaldehyde

A frequently cited method involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.[3]

Reaction Scheme:

Detailed Protocol:

-

To a solution of 5-nitrosalicylaldehyde in a suitable solvent such as N-methyl pyrrolidine (NMP) or DMF, add a base like anhydrous potassium carbonate or sodium carbonate.

-

Stir the mixture for a period at room temperature to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate to the reaction mixture.

-

Heat the mixture, typically to around 100-110°C, and stir for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis from Salicylaldehyde

An alternative two-step synthesis starts with the nitration of salicylaldehyde.

Detailed Protocol:

-

Nitration of Salicylaldehyde: Dissolve salicylaldehyde in acetic acid and cool the solution to 0°C. Add nitric acid dropwise while maintaining the low temperature. Stir the reaction mixture for several hours at room temperature to yield 5-nitrosalicylaldehyde.

-

Cyclization: The resulting 5-nitrosalicylaldehyde is then reacted with ethyl bromoacetate in the presence of a base as described in the protocol above to yield this compound.

Visualizing the Workflow

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. For detailed, quantitative spectroscopic data, direct access to chemical databases is recommended.

References

- 1. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 2. WO2019133652A1 - Benzodiazepine derivatives - Google Patents [patents.google.com]

- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "Ethyl 5-nitrobenzofuran-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group and an ethyl ester. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds.[1][2] Derivatives of benzofuran are recognized for a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The presence of the nitro group and the ester functionality on the benzofuran scaffold provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[5][6] Below is a summary of its key physical and chemical properties.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₅ | [7][8][9] |

| Molecular Weight | 235.19 g/mol | [7][8][9] |

| Melting Point | 152-156 °C | [8] |

| Appearance | Light yellow to Brown powder to crystal | [5][6] |

| Assay (Purity) | >97.0% (GC) | [5][6][8] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 69604-00-8 | [7][8] |

| IUPAC Name | ethyl 5-nitro-1-benzofuran-2-carboxylate | [7] |

| SMILES | CCOC(=O)c1cc2cc(ccc2o1)--INVALID-LINK--=O | [7][8] |

| InChI | 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | [7][8] |

| InChIKey | ATHBGWVHAWGMAL-UHFFFAOYSA-N | [7][8] |

Computed Properties

| Property | Value | Source |

| XLogP3 | 2.7 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Exact Mass | 235.04807239 Da | [7] |

| Topological Polar Surface Area | 85.3 Ų | [7] |

Spectral Data

While publicly accessible raw spectral data is limited, the following information has been compiled from available databases.

NMR Spectroscopy

¹H and ¹³C NMR spectra for this compound have been recorded.[5][7] The expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Chemical Shifts:

-

Ethyl group (CH₂): ~4.4 ppm (quartet)

-

Ethyl group (CH₃): ~1.4 ppm (triplet)

-

Benzofuran ring protons: ~7.5-8.5 ppm (multiplets)

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl carbon (C=O): ~160-170 ppm

-

Benzofuran ring carbons: ~110-160 ppm

-

Ethyl group (CH₂): ~60-65 ppm

-

Ethyl group (CH₃): ~14-15 ppm

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded using the KBr wafer technique.[7] Key expected absorption bands include:

-

C=O stretching (ester): ~1720-1740 cm⁻¹

-

NO₂ stretching (asymmetric): ~1520-1560 cm⁻¹

-

NO₂ stretching (symmetric): ~1340-1360 cm⁻¹

-

C-O stretching (ester and furan): ~1000-1300 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry

The fragmentation pattern in mass spectrometry would be influenced by the ester and nitro groups. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), ethylene (-C₂H₄) via McLafferty rearrangement, and loss of NO₂.

Experimental Protocols

Synthesis of this compound

A reported synthesis method involves the cyclization of 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.[10]

Procedure:

-

Charge a reaction flask with 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.

-

Add 500ml of ethanol and 25ml of triethylamine.

-

Heat the mixture under reflux for 8 hours.

-

After the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Add 200ml of water and adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.

-

Filter the resulting solid, wash the filter cake with water, and dry under vacuum to obtain this compound.

The following diagram illustrates a general workflow for a chemical synthesis and purification process.

Biological Activity Assays

Benzofuran derivatives have shown potential as both anticancer and antimicrobial agents.[11][12] Below are generalized protocols for evaluating these activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀).

The logical flow of an MTT assay is depicted in the following diagram.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. This compound [myskinrecipes.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 69604-00-8 [chemicalbook.com]

- 5. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 5-nitrobenzofuran-2-carboxylate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, experimental protocols for its synthesis, and its potential as a DNA-binding agent with therapeutic applications.

Chemical Identity and Molecular Structure

This compound is a benzofuran derivative characterized by a nitro group at the 5-position and an ethyl ester at the 2-position of the benzofuran core.

The molecular structure of this compound is represented by the following identifiers:

Physicochemical and Spectral Data

A summary of the key physicochemical and available spectral data for this compound is presented in the table below. This information is crucial for its identification, purity assessment, and further research applications.

| Property | Value | Reference(s) |

| Physical State | Solid, powder to crystal | [1] |

| Appearance | Light yellow to Brown | [1] |

| Melting Point | 152-156 °C | [1] |

| Purity | >97.0% (GC) | [1] |

| ¹H NMR | Data not explicitly available in search results | |

| ¹³C NMR | Data not explicitly available in search results | |

| FTIR | Data not explicitly available in search results | |

| Mass Spectrometry | Data not explicitly available in search results |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the cyclization of an appropriate precursor. The following protocol is adapted from a patented synthetic route.

Materials:

-

Ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate

-

Acetonitrile

-

Triethylamine

-

0.1 mol/L Hydrochloric acid

-

Water

Procedure:

-

In a reaction flask, charge 39.7 g of ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate.

-

Add 500 ml of acetonitrile to the flask.

-

Add 25 ml of triethylamine to the reaction mixture.

-

Reflux the mixture for 8 hours.

-

After the reaction is complete, recover the acetonitrile by concentration under reduced pressure.

-

Once most of the acetonitrile is removed, add 200 ml of water to the residue.

-

Adjust the pH of the solution to 6-7 using 0.1 mol/L hydrochloric acid.

-

Filter the resulting precipitate and wash the filter cake with water.

-

Dry the solid under vacuum to yield this compound.

This method reports a yield of 87%.

Biological Activity and Potential Applications

Derivatives of benzofuran-2-carboxylic acid are recognized for a variety of pharmacological activities. Notably, this compound has been identified as a DNA-binding agent. Its structural components are thought to mimic natural antitumor agents such as duocarmycin and netropsin. The nitro group on the benzofuran ring is considered a key feature for its potential anticancer activity, which may involve intercalation or binding within the minor groove of DNA, leading to inhibition of cellular processes in cancer cells.

Logical Workflow for Anticancer Activity Assessment

The following diagram outlines a logical workflow for the preliminary assessment of the anticancer properties of this compound.

Caption: A logical workflow for assessing the anticancer activity of this compound.

References

The Biological Frontier of Nitrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the scientific community. Among the myriad of heterocyclic compounds, nitrobenzofuran derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. Their unique structural features, characterized by the fusion of a furan ring with a nitro-substituted benzene ring, underpin their potent antimicrobial and anticancer properties. This in-depth technical guide serves as a comprehensive resource, consolidating the current understanding of the synthesis, biological evaluation, and mechanisms of action of nitrobenzofuran derivatives.

Anticancer Activity: Unveiling the Cytotoxic Potential

Nitrobenzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Cytotoxicity Data

The anticancer efficacy of various nitrobenzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative nitrobenzofuran and related benzofuran derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | [1] |

| HT-29 (Colon) | 7.76 | [1] | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 1 | MCF-7 (Breast) | 3.30 | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 2 | MCF-7 (Breast) | 2.70 | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 3 | MCF-7 (Breast) | 2.70 | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 10 | MCF-7 (Breast) | 2.70 | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 11 | MCF-7 (Breast) | 1.00 | |

| 6-Nitrobenzofuran-2-carbohydrazide Derivative 17 | MCF-7 (Breast) | 3.75 | |

| Benzo[b]furan Derivative 26 | MCF-7 (Breast) | 0.057 | [2] |

| Benzo[b]furan Derivative 36 | MCF-7 (Breast) | 0.051 | [2] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Nitrobenzofuran derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial potency of nitrobenzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for several nitrobenzofuran and related derivatives against various microbial species.

| Compound/Derivative | Microbial Species | MIC (µg/mL) | Reference |

| 5-nitrofuran-isatin hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [3] |

| 5-nitrofuran-isatin hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [3] |

| Benzofuran Derivative M5a | Enterococcus faecalis | 50 | [4] |

| Benzofuran Derivative M5g | Enterococcus faecalis | 50 | [4] |

| Benzofuran Derivative M5i | Candida albicans | 25 | [4] |

| Benzofuran Derivative M5k | Candida albicans | 25 | [4] |

| Benzofuran Derivative M5l | Candida albicans | 25 | [4] |

| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [5] |

| Escherichia coli | 25 | [5] | |

| Staphylococcus aureus | 12.5 | [5] | |

| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [5] |

| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [5] |

| Colletotrichum musae | 12.5 | [5] | |

| Benzofuran Derivative 6 | Colletotrichum musae | 12.5-25 | [5] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the synthesis and biological evaluation of nitrobenzofuran derivatives are provided below.

Synthesis of 2-Nitrobenzofuran Derivatives

A common method for the synthesis of 2-nitrobenzofurans involves the reaction of a substituted salicylaldehyde with bromonitromethane.[6]

Materials:

-

Substituted salicylaldehyde

-

Bromonitromethane

-

Potassium carbonate

-

Methanol

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Suspend the salicylaldehyde (1.0 mmol) and potassium carbonate (1.5 mmol) in methanol (10 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-nitrobenzofuran derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrobenzofuran derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the nitrobenzofuran derivative in complete culture medium.

-

Treat the cells with different concentrations of the test compound and include a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10][11][12]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Nitrobenzofuran derivative (test compound)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compound)

-

Sterile petri dishes

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Spread the microbial inoculum evenly onto the surface of the MHA plates.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the nitrobenzofuran derivative solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and caspases.[13]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is used to determine the long-term effects of a cytotoxic agent on cell proliferation.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrobenzofuran derivative

-

6-well plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low density of cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the nitrobenzofuran derivative for a specific duration.

-

Remove the treatment and allow the cells to grow for 7-14 days, until visible colonies are formed.

-

Fix the colonies with the fixation solution.

-

Stain the colonies with the crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[15][16][17]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and untreated cells with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution.

-

Incubate the cells in the dark for at least 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways Modulated by Nitrobenzofuran Derivatives

The anticancer activity of nitrobenzofuran derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most prominent pathways affected are the p53 and NF-κB signaling pathways.

p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents. Some benzofuran derivatives have been shown to induce cell death through a p53-dependent mechanism.[2][18][19] Upregulation of p53 can lead to the transcriptional activation of pro-apoptotic genes, such as Bax, which in turn promotes the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain nitro- and other benzofuran derivatives have been found to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[18][20][21][22] Inhibition of NF-κB can prevent the transcription of anti-apoptotic genes, such as Bcl-2, making the cells more susceptible to programmed cell death.

Conclusion

Nitrobenzofuran derivatives represent a versatile and potent class of biologically active compounds with significant potential in the development of novel anticancer and antimicrobial therapies. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. hereditybio.in [hereditybio.in]

- 11. chemistnotes.com [chemistnotes.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. ossila.com [ossila.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-nitrobenzofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitrobenzofuran-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid benzofuran core, coupled with the reactive nitro and ethyl ester functionalities, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a strategic intermediate in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 69604-00-8 | [1] |

| Molecular Formula | C₁₁H₉NO₅ | [2] |

| Molecular Weight | 235.19 g/mol | [1][2] |

| Appearance | Light yellow to light brown powder | ChemicalBook |

| Melting Point | 152-156 °C | [1] |

| Assay | ≥97% | [1] |

| SMILES | CCOC(=O)c1cc2cc(ccc2o1)--INVALID-LINK--=O | [1] |

| InChI | 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.

Experimental Protocol

Reaction: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is heated to facilitate the condensation and cyclization to form the benzofuran ring system.

Materials:

-

5-Nitrosalicylaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-nitrosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a light yellow solid.

Yield: This method typically provides good to excellent yields of the desired product.

Key Reactions and Transformations

The chemical versatility of this compound stems from the reactivity of its nitro and ethyl ester groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, as the resulting ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate for further derivatization, particularly in the synthesis of pharmaceuticals.

Reaction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-carboxylate.

Yield: This method generally provides high yields of the amino derivative.

Reactions of the Ethyl Ester Group

The ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

Reaction: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Procedure:

-

Dissolve this compound in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

-

Heat the mixture to reflux and stir for 2-3 hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 5-nitrobenzofuran-2-carboxylic acid.

Reaction: The ethyl ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

Application as a Building Block in Drug Discovery

This compound is a pivotal intermediate in the synthesis of various biologically active compounds.

Synthesis of Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[3] The synthesis of vilazodone utilizes a derivative of this compound as a key intermediate.

The overall synthetic strategy involves the preparation of two key fragments, which are then coupled to form the final drug molecule. This compound serves as the precursor to one of these fragments.

Reaction: Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine to introduce the piperazine moiety.

Procedure:

-

A mixture of ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a high-boiling solvent like 1-butanol is heated to reflux for 24-48 hours.

-

The reaction mixture is then cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Reaction: The intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide is coupled with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone.[3]

Procedure:

-

A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq), and a base such as potassium carbonate in a solvent like DMF is heated to around 100 °C overnight.[3]

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.[3]

-

The precipitate is filtered, washed with water, and dried.[3]

-

Purification by recrystallization or column chromatography affords pure vilazodone.[3]

Potential as a Scaffold for Anti-inflammatory and Analgesic Agents

Benzofuran derivatives are known to exhibit anti-inflammatory and analgesic properties.[4][5] The this compound scaffold can be elaborated to synthesize novel compounds with potential therapeutic applications in these areas. For instance, conversion of the ethyl ester to various amide derivatives has been a strategy to develop new anti-inflammatory agents.[6]

Vilazodone's antidepressant effect is attributed to its dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT₁A receptor.[3]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons of the benzofuran ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic and heterocyclic carbons of the benzofuran core. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-O-C stretching of the furan ring. |

Note: While specific spectral data with peak assignments are not provided here, they can be found in various chemical databases and literature sources.[5][7]

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its utility is exemplified in the synthesis of the antidepressant drug vilazodone. The reactivity of its functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important heterocyclic compound.

References

- 1. 5-硝基苯并呋喃-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Benzofuran Core: A Technical Guide to its Discovery, Historical Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic methodologies of benzofuran compounds. It details the historical context of their synthesis, provides experimental protocols for key reactions, and explores their significance in modern drug discovery by illustrating their interaction with critical signaling pathways.

Discovery and Historical Significance

The journey into the synthesis of benzofuran, a heterocyclic compound composed of fused benzene and furan rings, began in the latter half of the 19th century. The pioneering work of English chemist William Henry Perkin in 1870 marked the first successful synthesis of a benzofuran derivative.[1][2] This discovery was not an isolated event but rather a part of the burgeoning field of synthetic organic chemistry, driven by the desire to understand and create novel molecular architectures. Perkin's method, which involved the treatment of 3-halocoumarins with an alkali, laid the foundational stone for benzofuran chemistry.[1][3] This initial breakthrough opened the door for further exploration and the development of more diverse and efficient synthetic routes in the years to come.

Key Historical Synthesis: The Perkin Rearrangement

The Perkin rearrangement, first reported by W. H. Perkin, is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4] This reaction involves a coumarin-benzofuran ring contraction and has been a cornerstone in the synthesis of this important class of compounds.

Reaction Principle and Mechanism

The reaction proceeds via a base-catalyzed ring fission of the 3-halocoumarin. This is followed by an intramolecular nucleophilic substitution, where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the benzofuran ring.

Historical Experimental Protocol: Perkin Rearrangement of 3-Bromocoumarin

This protocol is a representative example of the traditional method for the Perkin rearrangement.

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol (or Methanol)

-

Hydrochloric acid (HCl) for acidification

-

Water

-

Standard laboratory glassware (reflux condenser, round-bottom flask, heating mantle, etc.)

Procedure:

-

A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 3 hours.[4]

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

The resulting solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation: Yields of Benzofuran Synthesis

The following tables summarize the yields of benzofuran synthesis using both historical and modern adaptations of the Perkin rearrangement.

Table 1: Traditional Perkin Rearrangement - Qualitative Yields

| Starting Material | Product | Yield Description | Reference |

| 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Quantitative | [4] |

Table 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins - Quantitative Data [4]

| Entry | Substituent (R) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 4-Me, 6,7-di-OMe | 300 | 5 | 79 | 99 |

| 2 | 4-Me, 6,7-di-OMe | 400 | 5 | 79 | 99 |

| 3 | 4-Me, 6,7-di-OMe | 250 | 5 | 79 | Incomplete |

| 4 | 4-Me, 6,7-di-OMe | 500 | 5 | 79 | Slight decrease |

| 5 | 6-Cl | 300 | 5 | 79 | 98 |

| 6 | 6-Br | 300 | 5 | 79 | 99 |

| 7 | 6,8-di-Br | 300 | 5 | 79 | 97 |

Role of Benzofuran Derivatives in Drug Development and Signaling Pathways

Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways implicated in various diseases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to be potent inhibitors of this pathway, inducing apoptosis in cancer cells.[6]

Benzofuran derivatives inhibiting the PI3K/Akt/mTOR pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Specific benzofuran compounds have demonstrated the ability to inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory mediators.[7]

Inhibition of the NF-κB signaling pathway by benzofurans.

Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis. Several benzofuran derivatives have been identified as inhibitors of key kinases within this pathway, such as ERK, JNK, and p38, making them promising candidates for anti-inflammatory and anticancer therapies.[7]

Benzofuran derivatives targeting the MAPK signaling cascade.

Conclusion

From its initial discovery in the 19th century to its current prominence in medicinal chemistry, the benzofuran scaffold has proven to be a versatile and valuable structural motif. The historical synthesis methods, particularly the Perkin rearrangement, provided the initial access to this class of compounds. Modern synthetic chemistry has since expanded the toolkit for creating diverse benzofuran derivatives. The profound impact of these compounds on critical cellular signaling pathways underscores their importance in the ongoing development of novel therapeutics for a range of diseases, solidifying the benzofuran core as a privileged structure in drug discovery.

References

- 1. Perkin Rearrangement [drugfuture.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perkin Rearrangement [drugfuture.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitrobenzofuran-2-carboxylate

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties, alongside detailed experimental protocols for generating further data.

Core Physicochemical Properties

This compound is a solid, crystalline powder, typically light yellow to amber or dark green in appearance.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69604-00-8 | [3][4] |

| Molecular Formula | C₁₁H₉NO₅ | [3][5] |

| Molecular Weight | 235.19 g/mol | [3][5] |

| Melting Point | 152-156 °C | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥ 97% | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The available information is qualitative and summarized below. The poor water solubility of benzofuran derivatives is a common characteristic that can present challenges in biological assays.

| Solvent | Observed Solubility | Reference |

| Acetone | Slightly soluble | [6] |

| Water | No data available (generally poor for benzofurans) | [7] |

| DMSO | No data available (generally high for aurones, a related class) |

Experimental Protocols for Data Generation

To address the lack of quantitative data, the following established protocols for determining solubility and stability for benzofuran and nitroaromatic compounds can be adapted for this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent to ensure a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

The experiment should be performed in triplicate for each solvent.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

A stability-indicating analytical method, typically HPLC-MS, should be developed and validated to separate the parent compound from any potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature or heat gently.

-

Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.

-

Photostability: Expose both the solid compound and a solution of the compound to light, following ICH Q1B guidelines.

Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze the samples using the developed stability-indicating HPLC-MS method.

-

Determine the percentage of degradation of the parent compound.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a chemical compound like this compound.

Caption: General workflow for determining compound solubility and stability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 69604-00-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

The Nitro Group of Ethyl 5-nitrobenzofuran-2-carboxylate: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Within this class of molecules, Ethyl 5-nitrobenzofuran-2-carboxylate serves as a versatile intermediate, primarily owing to the rich and varied reactivity of its nitro group. This electron-withdrawing functionality not only influences the electronic properties of the benzofuran ring system but also acts as a synthetic handle for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, with a focus on its reduction, potential for cycloaddition reactions, and theoretical considerations for nucleophilic aromatic substitution.

Reduction of the Nitro Group: A Cornerstone in Pharmaceutical Synthesis

The most prominently documented and industrially significant reaction of the nitro group in this compound is its reduction to an amino group, yielding Ethyl 5-aminobenzofuran-2-carboxylate. This transformation is a critical step in the synthesis of several active pharmaceutical ingredients, most notably Vilazodone, an antidepressant.[1][2][3]

The catalytic hydrogenation of this compound is the most common and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation

A typical experimental protocol for the reduction of this compound is as follows:

Materials:

-

This compound

-

Ethanol (solvent)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, a solution of this compound in ethanol is prepared.

-

A catalytic amount of 5% Pd/C is added to the solution.

-

The reaction vessel is purged with hydrogen gas to create an inert atmosphere.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 0.3-0.5 MPa) at a controlled temperature (usually between 10-30°C).

-

The reaction is monitored for completion (typically 3 hours).

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound (20.0 g) | [3] |

| Solvent | Ethanol (300 mL) | [3] |

| Catalyst | 5% Pd/C (2 g) | [3] |

| Hydrogen Pressure | 0.3-0.5 MPa | [3] |

| Temperature | 10-30°C | [3] |

| Reaction Time | 3 hours | [3] |

| Product | Ethyl 5-aminobenzofuran-2-carboxylate | [3] |

| Yield | 17.1 g (98%) | [3] |

Experimental Workflow:

Dearomative [3+2] Cycloaddition: Expanding the Synthetic Utility

While reduction is the most common fate of the nitro group, recent research on substituted 2-nitrobenzofurans has unveiled its potential to participate in dearomative [3+2] cycloaddition reactions. These reactions offer a powerful strategy for the construction of complex, spirocyclic frameworks, which are of significant interest in medicinal chemistry.

Although no specific examples utilizing this compound have been found in the reviewed literature, studies on analogous 5-substituted 2-nitrobenzofurans provide strong evidence for its potential reactivity in this context. The electron-withdrawing nature of the nitro group at the 5-position is expected to activate the benzofuran system for such transformations.

One notable example is the organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans and isatin imines. This reaction proceeds via a dearomative pathway, leading to the formation of highly functionalized spirocyclic oxindoles.

Plausible Reaction Pathway:

The proposed mechanism for the [3+2] cycloaddition involves the activation of the 2-nitrobenzofuran by an organocatalyst, followed by the 1,3-dipolar cycloaddition with a suitable dipole, such as an azomethine ylide generated in situ from an isatin imine.

The reactivity in these cycloadditions is influenced by the electronic nature of the substituent at the 5-position of the benzofuran ring. It is reasonable to extrapolate that the ester group in this compound would be well-tolerated in such reactions, making it a promising substrate for the synthesis of novel spirocyclic compounds.

Nucleophilic Aromatic Substitution: A Theoretical Perspective

The nitro group is a strong electron-withdrawing group, which typically activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). In principle, a suitably positioned leaving group on the benzofuran ring of this compound could be displaced by a nucleophile.

However, a thorough review of the scientific literature did not yield any specific examples of SNAr reactions performed directly on this compound where the nitro group acts solely as an activating group for the displacement of another substituent. The reactivity of the benzofuran ring system itself and the presence of the ester group at the 2-position may influence the feasibility and regioselectivity of such reactions.

A theoretical consideration suggests that for an SNAr reaction to be viable, a good leaving group would need to be present at a position activated by the nitro group (i.e., ortho or para). In the case of this compound, this would imply a leaving group at the 4- or 6-position.

Logical Relationship for a Hypothetical SNAr Reaction:

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. Synthetic method for vilazodone intermediate ethyl 5-(1-piperazinyl)-2-benzofuran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

The Pharmacological Potential of Ethyl 5-Nitrobenzofuran-2-carboxylate: A Keystone Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitrobenzofuran-2-carboxylate, a benzofuran derivative, stands as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active compounds. While direct biological activity of this specific ester is not extensively documented, its true significance lies in its role as a versatile building block for the development of novel therapeutic agents. This technical guide elucidates the synthesis of this compound and explores the subsequent derivatization strategies that have yielded compounds with promising antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data of its derivatives, and visual representations of synthetic and conceptual pathways are provided to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects.[2][3] this compound serves as a crucial starting material in the synthesis of various substituted benzofurans.[1][2][3][4] The presence of the nitro group at the 5-position and the ethyl ester at the 2-position provides reactive sites for further chemical modifications, enabling the generation of diverse molecular architectures with potential therapeutic applications.[5] This document details the synthetic routes to this compound and showcases the pharmacological activities of compounds derived from it.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-nitrosalicylaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[1][2][4]

General Synthetic Pathway

The synthesis generally follows a two-step process starting from salicylaldehyde.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of 2-hydroxy-5-nitrobenzaldehyde [1] A solution of salicylaldehyde (1 mmol) in acetic acid (10 cm³) is cooled to 0°C. Nitric acid (5 cm³) is then added dropwise while maintaining the temperature. The reaction mixture is stirred for a specified time, after which the product is isolated, typically by pouring the mixture into ice water and filtering the resulting precipitate.

Step 2: Preparation of this compound [1] To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in N-methyl pyrrolidine (NMP) (8 cm³), sodium carbonate (2.5 mmol) is added, and the mixture is stirred for 30 minutes. Ethyl bromoacetate (1.5 mmol) is then added, and the reaction mixture is stirred overnight at 100°C. After cooling, the mixture is dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization. An alternative procedure involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide.[6]

Pharmacological Activities of Derivatives

This compound is a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The primary synthetic modification involves the reduction of the nitro group to an amine, which can then be further functionalized.

Caption: Derivatization of this compound.

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties.[1] For instance, Schiff bases synthesized from ethyl 5-aminobenzofuran-2-carboxylate (obtained by the reduction of the nitro group) and their metal complexes have shown antibacterial activity.[1]

Table 1: Antimicrobial Activity Data of Selected Derivatives No quantitative data (e.g., MIC values) for specific derivatives of this compound was available in the provided search results. The studies focused on the synthesis and characterization of these compounds, with general statements about their antimicrobial potential.

Anticancer Activity

Several studies have highlighted the potential of benzofuran derivatives as anticancer agents.[2][3][4] While specific IC50 values for direct derivatives of this compound are not detailed in the search results, the core benzofuran structure is a key pharmacophore in compounds exhibiting cytotoxicity against various cancer cell lines.[4] For example, aminobenzofuran-containing analogues have demonstrated antiproliferative activity against human glioblastoma cells.[4][7]

Table 2: Anticancer Activity Data of Related Benzofuran Derivatives The provided search results do not contain specific IC50 values for direct derivatives of this compound. The anticancer data mentioned pertains to broader classes of benzofuran compounds.

Anti-inflammatory and Other Activities

Benzofuran derivatives are known to possess anti-inflammatory properties.[5][8] Although specific anti-inflammatory data for derivatives of this compound is not available in the search results, this remains a promising area for future investigation. Derivatives of benzofuran-2-carboxylic acid are also known to act as selective adenosine A2A receptor antagonists and local anesthetics.[8]

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing (General Protocol)

A typical workflow for evaluating the antimicrobial activity of synthesized compounds is outlined below.

Caption: Workflow for antimicrobial susceptibility testing.

Methodology: The antimicrobial activity of the synthesized compounds can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (General Protocol)

The anticancer activity of the compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.